molecular formula C15H11F3N4O2 B4876413 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

Cat. No.: B4876413
M. Wt: 336.27 g/mol
InChI Key: GQLNWTMPVDTDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PTP1B inhibitor, and it is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action

5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide works by binding to the active site of this compound, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This results in increased insulin signaling and glucose uptake in cells, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that treatment with this compound can improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of obesity and type 2 diabetes. It has also been shown to improve hepatic steatosis and reduce inflammation in the liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide in lab experiments is its selectivity for this compound, which reduces the risk of off-target effects. However, it is important to note that this compound may have different effects in different species, and its efficacy and safety in humans have not yet been established.

Future Directions

There are several future directions for research on 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity in humans. Another direction is to explore its effects on other metabolic pathways and signaling pathways, as well as its potential use in other disease states. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy.

Scientific Research Applications

5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. Inhibition of this compound activity has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes and obesity. This compound has been found to be a potent and selective inhibitor of this compound, making it a promising candidate for further research in the development of new treatments for these metabolic disorders.

Properties

IUPAC Name

5-phenyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)9-22-8-11(7-19-22)20-14(23)12-6-13(24-21-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLNWTMPVDTDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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